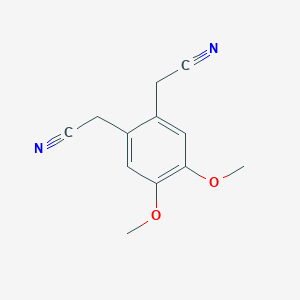

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24006-88-0 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3 |

InChI Key |

ZOEPFMHUJANJRN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)CC#N)CC#N)OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC#N)CC#N)OC |

Synonyms |

4,5-Dimethoxy-o-benzenediacetonitrile |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxybenzene core with two cyanomethyl substituents, offers various possibilities for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.

Chemical Properties

While specific experimental data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is limited in publicly available literature, its properties can be estimated based on its structure and data from the closely related compound, 1,2-Bis(cyanomethyl)benzene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |

| Molecular Weight | 216.24 g/mol | Calculated |

| Melting Point | Estimated to be similar to 1,2-Bis(cyanomethyl)benzene: 57-59 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Expected to be insoluble in water, similar to 1,2-Bis(cyanomethyl)benzene.[1] Soluble in common organic solvents. |

Spectral Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyanomethyl groups, and the protons of the methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the benzene ring, the cyanomethyl groups (both methylene and nitrile carbons), and the methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the methoxy groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is synthesized from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

This protocol is based on the general procedure for the conversion of benzylic halides to nitriles.

Materials:

-

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

-

Sodium cyanide (NaCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., a mixture of dichloromethane and water)

Procedure:

-

In a round-bottom flask, dissolve 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene in an appropriate organic solvent such as dichloromethane.

-

Add an aqueous solution of sodium cyanide.

-

Add a catalytic amount of a phase-transfer catalyst.

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available on the biological activity or the involvement of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in any signaling pathways. However, the presence of the dimethoxybenzene core is found in a variety of biologically active molecules. This structural motif is known to interact with various biological targets.

The cyanomethyl groups can also be hydrolyzed to carboxylic acids or reduced to amines, providing a pathway to a diverse range of derivatives with potential pharmacological activities. Further research is required to explore the biological profile of this compound and its derivatives.

Diagram 2: Potential for Derivatization

Caption: Derivatization potential of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a readily accessible synthetic intermediate. While its specific chemical and biological properties are not yet fully characterized, its structure suggests significant potential for the development of novel compounds with interesting pharmacological profiles. This guide provides a foundation for researchers interested in exploring the chemistry and potential applications of this molecule. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.

References

Technical Guide: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile, is a substituted aromatic dinitrile. Its structure, featuring a dimethoxy-substituted benzene ring with two cyanomethyl groups in ortho positions, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details for laboratory use.

Physicochemical Properties

The properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be estimated based on its structure and data from analogous compounds.

Table 1: Estimated Physicochemical Properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Related Compounds

| Property | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (Estimated) | 1,2-Bis(cyanomethyl)benzene[1] | 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[2] |

| CAS Number | Not available | 613-73-0 | 1134-52-7 |

| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₀H₈N₂ | C₁₀H₁₂Cl₂O₂ |

| Molecular Weight | 216.24 g/mol | 156.18 g/mol | 235.10 g/mol |

| Appearance | Expected to be a crystalline solid | White to yellow-beige crystals | Solid |

| Melting Point | Not available | 59-60 °C | 85.5-86 °C |

| Boiling Point | Not available | Not available | 325.7±37.0 °C (Predicted) |

| Solubility | Expected to be soluble in organic solvents, insoluble in water | Insoluble in water | Not available |

Synthesis

The most direct and commonly employed method for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is the nucleophilic substitution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene with a cyanide salt.[2] The chloromethyl groups are good leaving groups, readily displaced by the cyanide nucleophile.

Experimental Protocol: Synthesis from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

This protocol is based on established methods for cyanation of benzylic halides.

Materials:

-

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (CAS: 1134-52-7)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Solvent (e.g., a mixture of dichloromethane and water, or acetonitrile)

-

Distilled water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(chloromethyl)-4,5-dimethoxybenzene in the chosen organic solvent (e.g., dichloromethane).

-

In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the aqueous cyanide solution to the reaction flask.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide. The catalyst facilitates the transfer of the cyanide ions from the aqueous phase to the organic phase.[2]

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to recover any remaining product.

-

Combine the organic extracts and wash them with water and then with brine to remove any residual cyanide and catalyst.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.

Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Potential Applications in Drug Development and Research

While specific applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene are not extensively documented, its structural motifs suggest several potential areas of interest for researchers.

-

Precursor for Bioactive Molecules: The dinitrile functionality can be readily converted into other important functional groups.

-

Hydrolysis of the nitriles would yield the corresponding dicarboxylic acid, which can be a building block for polyesters or polyamides.

-

Reduction of the nitriles would afford the corresponding diamine, a common structural element in many biologically active compounds.

-

-

Scaffold for Ligand Synthesis: The dimethoxybenzene core is present in numerous natural products and pharmaceutical agents. The cyanomethyl groups provide handles for further chemical elaboration to synthesize libraries of compounds for screening against various biological targets.

-

Intermediate for Heterocyclic Synthesis: The ortho-disposed functional groups can be utilized in cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry.

Caption: Potential synthetic pathways from the core molecule.

Safety Information

As with any chemical, proper safety precautions should be taken when handling 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its precursors.

-

Precursor Hazard: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is a halogenated organic compound and should be handled with care, avoiding skin and eye contact.

-

Reagent Hazard: Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available in laboratories where cyanides are used.

-

Product Hazard: While the specific toxicity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene has not been determined, organic nitriles should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact.

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its preparation from readily available precursors via nucleophilic substitution is a straightforward process. The versatile reactivity of its nitrile groups opens up numerous avenues for the synthesis of diverse and complex molecular architectures. Further research into the properties and applications of this compound is warranted to fully explore its utility in drug discovery and other scientific disciplines.

References

Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from Veratrole: An In-depth Technical Guide

This whitepaper provides a detailed guide for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a valuable building block in organic synthesis, starting from veratrole (1,2-dimethoxybenzene). The synthetic approach is a two-step process involving an initial dichloromethylation of veratrole followed by a dicyanation reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overall Synthetic Pathway

The synthesis proceeds in two primary stages:

-

Dichloromethylation of Veratrole: Veratrole is subjected to a chloromethylation reaction to introduce two chloromethyl groups onto the aromatic ring, yielding 1,2-bis(chloromethyl)-4,5-dimethoxybenzene. The electron-donating nature of the methoxy groups on veratrole facilitates this electrophilic aromatic substitution.[1]

-

Dicyanation of the Intermediate: The resulting 1,2-bis(chloromethyl)-4,5-dimethoxybenzene undergoes nucleophilic substitution with a cyanide salt. This reaction replaces the benzylic chlorides with cyanide groups to form the final product, 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.[1] To enhance the reaction between the organic substrate and the aqueous cyanide solution, a phase transfer catalyst is often utilized.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps.

Step 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

This procedure outlines the direct dichloromethylation of veratrole.

Table 1: Reagents and Conditions for Dichloromethylation

| Reagent/Parameter | Quantity | Molar Ratio | Notes |

| Veratrole | 13.8 g (0.1 mol) | 1.0 | Starting material |

| Paraformaldehyde | 7.5 g (0.25 mol) | 2.5 | Formaldehyde source |

| Concentrated HCl | 100 mL | - | Reagent and solvent |

| Zinc Chloride | 13.6 g (0.1 mol) | 1.0 | Lewis acid catalyst |

| Reaction Temperature | 60-70°C | - | |

| Reaction Time | 6-8 hours | - |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine veratrole (13.8 g, 0.1 mol), paraformaldehyde (7.5 g, 0.25 mol), and zinc chloride (13.6 g, 0.1 mol).

-

With vigorous stirring, slowly add concentrated hydrochloric acid (100 mL).

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water. The crude product will precipitate as a solid.

-

Filter the solid, wash with copious amounts of water until the washings are neutral, and then wash with a small amount of cold methanol.

-

Dry the crude 1,2-bis(chloromethyl)-4,5-dimethoxybenzene under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.

Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

This procedure details the dicyanation of the dichloromethylated intermediate.

Table 2: Reagents and Conditions for Dicyanation

| Reagent/Parameter | Quantity | Molar Ratio | Notes |

| 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | 23.5 g (0.1 mol) | 1.0 | Starting material |

| Sodium Cyanide | 12.25 g (0.25 mol) | 2.5 | Cyanide source |

| Tetrabutylammonium bromide (TBAB) | 3.22 g (0.01 mol) | 0.1 | Phase transfer catalyst |

| Dichloromethane | 150 mL | - | Organic solvent |

| Water | 150 mL | - | Aqueous solvent |

| Reaction Temperature | Reflux (approx. 40°C) | - | |

| Reaction Time | 4-6 hours | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (23.5 g, 0.1 mol) in 150 mL of dichloromethane.

-

In a separate beaker, dissolve sodium cyanide (12.25 g, 0.25 mol) and tetrabutylammonium bromide (3.22 g, 0.01 mol) in 150 mL of water.

-

Add the aqueous solution to the organic solution in the flask.

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water (2 x 100 mL), and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene can be purified by recrystallization from ethanol to yield a crystalline solid.

Experimental Workflow Visualization

The overall laboratory workflow for this synthesis is depicted below.

Conclusion

The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from veratrole is a robust and scalable two-step process. The key transformations, a dichloromethylation followed by a dicyanation, rely on well-established organic reactions. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis of this versatile chemical intermediate.

References

The Strategic Utility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-α,α'-dicyano-o-xylene or veratrole-3,4-diacetonitrile, is a versatile precursor in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal importance. The strategic placement of two cyanomethyl groups on a dimethoxy-substituted benzene ring provides a unique platform for the synthesis of isoindoline and isoquinoline alkaloids, which are classes of compounds with a broad spectrum of biological activities. This technical guide details the synthesis of this key precursor, its subsequent transformations into valuable heterocyclic systems, and its potential applications in drug development, supported by experimental protocols and quantitative data.

Synthesis of the Precursor: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is typically achieved in a two-step sequence starting from the readily available 1,2-dimethoxybenzene (veratrole). The first step involves the bis-bromomethylation of the aromatic ring, followed by a nucleophilic substitution with cyanide ions.

Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

The key intermediate, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, is synthesized via the bis-bromomethylation of 1,2-dimethoxybenzene.

Experimental Protocol:

To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml), 33% HBr in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K.[1] The mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K for 1 hour.[1] After concentrating the mixture, ethyl acetate (EtOAc) is added to precipitate the product. The white precipitate is filtered and washed with EtOAc to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]

Table 1: Quantitative Data for the Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

| Parameter | Value | Reference |

| Starting Material | 1,2-Dimethoxybenzene | [1] |

| Reagents | Paraformaldehyde, 33% HBr in Acetic Acid | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Temperature | 283 K, then 338 K | [1] |

| Reaction Time | 20 hours at RT, 1 hour at 338 K | [1] |

| Yield | 41.4% | [1] |

Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The conversion of the bis-bromomethylated intermediate to the target dinitrile is achieved through a nucleophilic substitution reaction with a cyanide salt. While a specific protocol for this substrate is not widely reported, a general procedure for the cyanation of benzylic bromides can be adapted.

Proposed Experimental Protocol:

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of sodium cyanide or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

Applications in the Synthesis of Bioactive Heterocycles

The dinitrile functionality in 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a linchpin for the construction of five- and six-membered nitrogen-containing heterocyclic rings, namely isoindolines and isoquinolines. These structural motifs are present in a vast array of natural products and synthetic pharmaceuticals.

Synthesis of 5,6-Dimethoxyisoindoline Derivatives

The 1,2-bis(cyanomethyl) functionality can undergo reductive cyclization to yield 1,3-diamino-5,6-dimethoxyisoindoline. This diamine is a valuable building block for further elaboration into more complex molecules.

Proposed Synthetic Workflow for 5,6-Dimethoxyisoindoline Core:

Caption: Synthetic pathway to 5,6-dimethoxyisoindoline derivatives.

Synthesis of 6,7-Dimethoxyisoquinoline Derivatives: A Case Study on Papaverine

The isoquinoline alkaloid papaverine, a potent vasodilator, features a 6,7-dimethoxyisoquinoline core. While classical syntheses of papaverine, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, start from different precursors, a conceptual synthetic route from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be envisioned, highlighting its potential in the synthesis of such alkaloids. The biosynthesis of papaverine proceeds through intermediates with the same 6,7-dimethoxy substitution pattern.[2][3]

Conceptual Synthetic Workflow towards Papaverine:

A plausible synthetic strategy would involve the transformation of the two nitrile groups into functionalities that can participate in a cyclization to form the isoquinoline ring system. For instance, one nitrile could be reduced to an amine, and the other hydrolyzed to a carboxylic acid or an aldehyde, setting the stage for an intramolecular condensation.

A more direct approach involves the Thorpe-Ziegler cyclization of the dinitrile to form an amino-cyano intermediate, which can be further elaborated.

Caption: Conceptual workflow for the synthesis of Papaverine.

Relevance in Drug Development

The isoindoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.

-

Isoindoline Derivatives: This class of compounds has shown a remarkable range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[4] For instance, lenalidomide, a derivative of thalidomide, is a blockbuster drug for the treatment of multiple myeloma.

-

Isoquinoline Alkaloids: Many isoquinoline alkaloids exhibit potent pharmacological properties. Papaverine is used as a vasodilator, while noscapine, another opium alkaloid, has been investigated as an anticancer agent.[5][6] The 6,7-dimethoxy substitution pattern is a common feature in many bioactive isoquinoline alkaloids.

The precursor, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, therefore, represents a valuable starting material for the synthesis of libraries of novel isoindoline and isoquinoline derivatives for screening in drug discovery programs.

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a strategically important precursor for the synthesis of medicinally relevant heterocyclic compounds. Its efficient two-step synthesis from veratrole and the versatility of its dinitrile functionality make it an attractive starting material for the construction of diverse molecular architectures. The demonstrated potential for the synthesis of 5,6-dimethoxyisoindoline and 6,7-dimethoxyisoquinoline cores underscores its significance for researchers and professionals in the field of drug development. Further exploration of the reactivity of this precursor is likely to unveil new and efficient routes to novel therapeutic agents.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 5. Synthesis and modification of noscapine derivatives as promising future anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the expected spectroscopic characteristics of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structurally related compounds to infer the profile of the target molecule.

Predicted Spectroscopic Data

The spectroscopic data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be predicted by combining the known data for its core structures: 1,2-Bis(cyanomethyl)benzene and 1,2-dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals from the aromatic protons, the cyanomethyl protons, and the methoxy protons. The aromatic protons' chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing cyanomethyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyanomethyl carbons (both the methylene and the nitrile carbons), and the methoxy carbons.

Table 1: Spectroscopic Data for 1,2-Bis(cyanomethyl)benzene

| Parameter | ¹³C NMR (ppm) | IR (cm⁻¹) |

| Chemical Shift / Wavenumber | 117.5 (CN), 130.4 (Ar-C), 133.6 (Ar-C), 21.3 (CH₂) | 2250 (C≡N stretch) |

Table 2: Reference Spectroscopic Data for 1,2-Dimethoxybenzene

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| Chemical Shift / Wavenumber / Mass-to-charge | 6.9 (m, 4H, Ar-H), 3.8 (s, 6H, OCH₃) | 149.5, 121.1, 111.8, 55.9 | 2830-3000 (C-H), 1590, 1500 (C=C), 1250, 1025 (C-O) | 138 (M+), 123, 108, 95, 77 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the sample in 0.6-0.7 mL of solvent, to obtain a spectrum in a reasonable time.[1]

-

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[2]

-

Transfer the filtered solution into a clean NMR tube and cap it.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal surface.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A common range is 4000-400 cm⁻¹.[4]

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

A high-energy electron beam bombards the gaseous molecules, causing ionization and fragmentation.[5]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

-

A detector records the abundance of each ion, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fourier transform infrared spectroscopy [bio-protocol.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

Technical Guide: Solubility Profile of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

Executive Summary

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a substituted veratrole derivative, serves as a key intermediate in the synthesis of various heterocyclic compounds, including isoquinoline alkaloids. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating for downstream applications. This document provides a guide to the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide outlines a general experimental protocol for its determination and provides qualitative insights based on its use in reported synthetic procedures.

Solubility Data

A comprehensive search of scientific databases and patent literature did not yield specific quantitative solubility data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. However, qualitative solubility can be inferred from its use in chemical syntheses. For example, its preparation and subsequent use in reactions often involve alcoholic solvents like ethanol and methanol, suggesting at least moderate solubility in these solvents, particularly at elevated temperatures.

For research and development purposes, it is recommended that the solubility be determined experimentally in a range of common laboratory solvents. A standardized protocol for such a determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following is a general method for determining the solubility of a crystalline organic compound like 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene using the isothermal shake-flask method.

3.1 Materials and Equipment

-

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2 Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully draw a sample from the supernatant of each vial using a syringe and immediately filter it through a solvent-compatible syringe filter to remove all undissolved solids.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow for Solubility Assessment

The logical workflow for assessing the solubility of a research compound is depicted in the diagram below. This process begins with the selection of relevant solvents and culminates in the quantitative analysis of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While published quantitative data on the solubility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is scarce, its solubility profile can be readily determined using standard laboratory procedures. The provided experimental protocol and workflow offer a robust framework for researchers to generate reliable solubility data. This data is invaluable for the efficient design of synthetic routes, purification processes, and the overall advancement of research and development projects involving this compound.

discovery and history of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

An In-depth Technical Guide to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile or veratrole-3,4-diacetonitrile, is a specialized organic compound characterized by a dimethoxy-substituted benzene ring with two cyanomethyl groups at the 1 and 2 positions. While not a widely commercialized chemical, it serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring reactive nitrile functionalities and an electron-rich aromatic core, makes it a versatile building block for the synthesis of more complex heterocyclic compounds and macrocycles. This guide provides a comprehensive overview of its history, synthesis, and known applications, tailored for professionals in chemical research and drug development.

Discovery and History

The specific discovery of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is not prominently documented in the historical annals of chemistry. Its emergence is more of an evolutionary step in synthetic methodology rather than a landmark discovery. The history of this compound is intrinsically linked to the chemistry of its precursors, primarily 1,2-dimethoxybenzene (veratrole).

The development of chloromethylation and bromomethylation reactions for aromatic compounds in the early 20th century provided chemists with the tools to functionalize benzene rings. The subsequent development of nucleophilic substitution reactions, allowing the conversion of benzylic halides to other functional groups like nitriles, laid the direct synthetic groundwork for the creation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. It is therefore best understood as a logical synthetic target, created as a means to access more complex molecular architectures, rather than a compound discovered for its intrinsic properties. Its utility has been noted in the synthesis of isoindoline compounds and crown ether derivatives, where the dimethoxybenzene unit provides a rigid and defined structural element.[1]

Synthesis and Experimental Protocols

The most direct and documented synthetic pathway to 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene proceeds in two main steps starting from 1,2-dimethoxybenzene. The first step involves the bis-halomethylation of the aromatic ring, followed by a nucleophilic substitution with a cyanide salt. The brominated intermediate is often preferred and its synthesis has been explicitly detailed.

Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

The initial step is the bis-bromomethylation of 1,2-dimethoxybenzene. This reaction utilizes paraformaldehyde and hydrobromic acid in acetic acid to install the two bromomethyl groups onto the aromatic ring.

A solution of 1,2-dimethoxybenzene (10 g) and paraformaldehyde (4.35 g) is prepared in acetic acid (100 ml). The mixture is cooled to 283 K (10 °C). To this solution, 33% hydrobromic acid in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K. The reaction mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K (65 °C) for 1 hour. After this period, the mixture is concentrated under reduced pressure. Ethyl acetate (EtOAc) is added to the concentrate, leading to the precipitation of a white solid. This solid is collected by filtration and washed with additional EtOAc to yield the final product, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.[1][2] Colorless crystals suitable for analysis can be obtained by vapor diffusion of pentane into a dichloromethane solution of the product.[1][2]

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |

| 1,2-Dimethoxybenzene | 138.16 | 10 g | ~0.0724 mol |

| Paraformaldehyde | 30.03 | 4.35 g | ~0.145 mol |

| 33% HBr in Acetic Acid | - | 31.0 ml | - |

| Acetic Acid (solvent) | 60.05 | 100 ml | - |

| Product | Molar Mass ( g/mol ) | Yield | % Yield |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.00 | 9.72 g | 41.4% |

| Table 1: Quantitative data for the synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1][2] |

-

¹H NMR (400 MHz, CDCl₃, 295 K): δ 6.84 (s, 2H, Ar-H), 4.63 (s, 4H, -CH₂Br), 3.90 (s, 6H, -OCH₃).[2]

Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The final step involves the conversion of the bis-bromomethylated intermediate to the target dinitrile via nucleophilic substitution. This is typically achieved by reacting the di-halide with an alkali metal cyanide, such as sodium cyanide. To overcome solubility issues between the organic substrate and the inorganic salt, a phase-transfer catalyst is often employed in an aqueous-organic biphasic system.

While a specific protocol for the 4,5-dimethoxy derivative is not detailed in the provided search results, a general and widely used method for the conversion of benzylic halides to nitriles can be described. The reaction involves dissolving 1,2-bis(bromomethyl)-4,5-dimethoxybenzene in a water-immiscible organic solvent like toluene or dichloromethane. An aqueous solution of sodium cyanide is then added, along with a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to gentle reflux until the reaction is complete (monitored by TLC or GC). Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization.

| Reactant/Reagent | Molar Mass ( g/mol ) | General Molar Ratio |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.00 | 1 equivalent |

| Sodium Cyanide (NaCN) | 49.01 | 2.0 - 2.2 equivalents |

| Phase-Transfer Catalyst | - | 0.01 - 0.1 equivalents |

| Product | Molar Mass ( g/mol ) | Expected Yield |

| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 216.23 | Moderate to High |

| Table 2: General reaction parameters for the cyanation step. |

Applications in Research

The primary utility of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene lies in its role as a precursor in organic synthesis. The two nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cyclization reactions to form heterocyclic rings. The dimethoxybenzene core provides a rigid scaffold. For its precursor, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, established applications include the synthesis of:

-

Crown Ether Derivatives: The dimethoxybenzene unit can be incorporated as a structural component of macrocyclic polyethers.[1]

-

Isoindoline Compounds: It serves as a key intermediate for building the isoindoline framework.[1][2]

There is currently a lack of specific literature detailing the use of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene in drug development or its interaction with specific biological signaling pathways. While dimethoxybenzene derivatives, in general, are explored for various pharmacological activities, no such data has been found for this particular molecule.[2]

Visualizations

As no specific signaling pathways involving 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene have been identified, the following diagram illustrates the synthetic workflow for its preparation.

Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

References

Potential Research Areas for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene: A Technical Guide for Drug Discovery and Development

Abstract

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a veratrole derivative whose biological activities are not yet extensively documented in scientific literature. However, its structural motifs—the dimethoxybenzene core and the cyanomethyl groups—are present in numerous compounds with significant pharmacological properties. This technical guide outlines potential research avenues for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, drawing inferences from structurally related molecules. The primary areas of investigation proposed herein are anticancer, antiviral, and antimicrobial applications. This document provides detailed synthetic protocols, experimental designs for biological evaluation, and a framework for interpreting potential outcomes, intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

The dimethoxybenzene scaffold is a key pharmacophore found in a variety of biologically active compounds, contributing to interactions with numerous biological targets. Derivatives of dimethoxybenzene are known to possess a wide range of activities, including but not limited to, anticancer, antiviral, and antioxidant properties. Similarly, the cyanomethyl group is a versatile functional group that can participate in various chemical reactions and is a component of several therapeutic agents. The combination of these two moieties in 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene presents a unique opportunity for discovering novel therapeutic agents. This guide explores the untapped potential of this compound by proposing specific research directions and providing the necessary technical details to initiate investigation.

Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is typically achieved through a two-step process starting from 1,2-dimethoxybenzene (veratrole). The initial step involves the bromomethylation of the benzene ring, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

The precursor, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, can be synthesized from 1,2-dimethoxybenzene.[1]

-

Reaction: 1,2-dimethoxybenzene is reacted with paraformaldehyde and hydrobromic acid in acetic acid.

-

Detailed Protocol:

-

Dissolve 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml).

-

Cool the solution to 283 K (10 °C).

-

Slowly add 33% hydrobromic acid in acetic acid (31.0 ml) while maintaining the temperature at 283 K.

-

Stir the mixture at room temperature for 20 hours.

-

Heat the mixture to 338 K (65 °C) for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Add ethyl acetate to the residue to precipitate the product.

-

Filter the white precipitate and wash with ethyl acetate.

-

The resulting product is 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]

-

Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The final compound is synthesized by the reaction of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene with a cyanide salt.

-

Reaction: Nucleophilic substitution of the bromide ions with cyanide ions.

-

Detailed Protocol:

-

Dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in a suitable organic solvent such as acetone or acetonitrile.

-

Add an aqueous solution of sodium cyanide or potassium cyanide (a slight molar excess per bromide).

-

To facilitate the reaction between the organic and aqueous phases, a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be added.

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine to remove any remaining cyanide salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Potential Research Area 1: Anticancer Activity

Rationale

Derivatives of dimethoxybenzene have been investigated for their potential as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. The cyanomethyl moiety is also present in compounds with demonstrated cytotoxic effects. Therefore, it is plausible that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene could exhibit antiproliferative activity against cancer cell lines.

Proposed Experimental Workflow

Detailed Experimental Protocols

This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][4][5]

-

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

96-well plates

-

Complete cell culture medium

-

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[6][7][8][9][10]

-

Materials:

-

Tubulin polymerization assay kit (commercially available)

-

Purified tubulin

-

GTP solution

-

Polymerization buffer

-

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

-

Positive controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as a polymerization inhibitor)

-

Temperature-controlled microplate reader

-

-

Protocol:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene at various concentrations to the reaction mixture in a 96-well plate. Include positive and negative controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in a kinetic mode. An increase in absorbance indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Data Presentation: Exemplary IC50 Values of Related Compounds

| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanomethyl Vinyl Ether | Compound 12E | A549 (Lung) | 9.89 ± 0.25 | [11] |

| Trimethoxyphenyl Pyridine | Compound VI | HCT 116 (Colorectal) | 4.83 | [12] |

| Trimethoxyphenyl Pyridine | Compound VI | HepG-2 (Hepatocellular) | 3.25 | [12] |

| Trimethoxyphenyl Pyridine | Compound VI | MCF-7 (Breast) | 6.11 | [12] |

| 4-Methoxy Hydrazone | Compound 12 | K-562 (Leukemia) | 0.04 | [13] |

Potential Research Area 2: Antiviral Activity

Rationale

Various natural and synthetic compounds containing the dimethoxybenzene moiety have demonstrated antiviral properties. Additionally, numerous cyanometabolites have been identified with potent antiviral activities against a range of viruses.[14][15] The mechanism of action for such compounds can vary, from inhibiting viral entry to disrupting viral replication. The structural features of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene make it a candidate for screening against a panel of viruses.

Proposed Experimental Workflow

Detailed Experimental Protocols

This assay is the gold standard for quantifying the neutralization of a virus by an antiviral compound.[16][17][18][19][20]

-

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer

-

24-well or 48-well plates

-

Cell culture medium

-

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

-

Overlay medium (containing, for example, methylcellulose or agarose)

-

Crystal violet staining solution

-

-

Protocol:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound.

-

Mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for 1 hour at 37°C to allow for neutralization.

-

Inoculate the confluent cell monolayers with the virus-compound mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days).

-

Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.

-

Data Presentation: Exemplary Antiviral Activities of Related Compounds

| Compound Class | Compound Example | Virus | EC50 | Reference |

| Cyanometabolite | OAAH | HIV | 44.5 nM | [14] |

| Cyanometabolite | Dolastatin 3 | HIV-1 integrase | 4.1-5 µM (IC50) | [14] |

| Cyanoacrylate Derivative | Compound 8d | Tobacco Mosaic Virus | 55.5 µg/mL | [21] |

| Cyanoacrylate Derivative | Compound 8e | Tobacco Mosaic Virus | 55.3 µg/mL | [21] |

Potential Research Area 3: Antimicrobial Activity

Rationale

The core dimethoxybenzene structure is found in many natural products with antimicrobial properties. The electron-donating nature of the methoxy groups can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. The nitrile functionalities can also contribute to biological activity. Therefore, evaluating 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene for its ability to inhibit the growth of pathogenic bacteria and fungi is a logical avenue for research.

Proposed Experimental Workflow

Detailed Experimental Protocols

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

-

Positive control antibiotics/antifungals

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Protocol:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.

-

Conclusion

While 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene remains a largely uncharacterized molecule from a pharmacological perspective, its constituent chemical features suggest a high potential for biological activity. This guide provides a comprehensive framework for initiating research into its anticancer, antiviral, and antimicrobial properties. The detailed synthetic and experimental protocols, along with the proposed logical workflows, are intended to empower researchers to systematically explore the therapeutic potential of this promising compound. The data from such investigations could lead to the development of novel lead compounds in these critical areas of drug discovery.

References

- 1. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. In vitro tubulin polymerization assay [bio-protocol.org]

- 7. Tubulin Polymerization Assay [bio-protocol.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyanometabolites: molecules with immense antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Plaque reduction assay [bio-protocol.org]

- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene, a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its unique structure, featuring two reactive cyanomethyl groups on a dimethoxy-substituted benzene ring, offers a gateway to a variety of important molecular scaffolds, particularly those found in pharmacologically active compounds and functional materials. This document details the synthesis of this key intermediate and explores its application in the construction of isoindoline and phthalocyanine derivatives, providing experimental insights and quantitative data to support further research and development.

Synthesis of the Core Building Block

The preparation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is achieved through a reliable two-step synthetic sequence starting from the commercially available 1,2-dimethoxybenzene (veratrole).

Step 1: Bromomethylation of 1,2-Dimethoxybenzene

The first step involves the bis-bromomethylation of 1,2-dimethoxybenzene to yield 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. This reaction is a crucial transformation that introduces the handles for subsequent functionalization.

Experimental Protocol: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene

To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mmol) in acetic acid (100 ml), 33% hydrogen bromide in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K. The mixture is stirred at room temperature for 20 hours, followed by heating to 338 K for 1 hour. The reaction mixture is then concentrated, and ethyl acetate is added to precipitate the product. The resulting white solid is filtered and washed with ethyl acetate to afford 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.[1]

| Product | Yield | Appearance |

| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 41.4% | White solid |

Step 2: Cyanation to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The bis(bromomethyl) intermediate is then converted to the target dinitrile through a nucleophilic substitution reaction with a cyanide salt. This reaction proceeds readily, replacing the bromine atoms with cyano groups.

Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

1,2-bis(bromomethyl)-4,5-dimethoxybenzene is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or a biphasic system with a phase-transfer catalyst. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion. Upon completion, the product is isolated by extraction and purified by recrystallization.

| Product | Starting Material | Reagents |

| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Sodium Cyanide (or KCN) |

Applications in Complex Molecule Synthesis

The presence of two cyanomethyl groups in a 1,2-relationship on the benzene ring makes 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene a highly valuable precursor for the construction of various heterocyclic systems through cyclization reactions.

Synthesis of Isoindoline Derivatives

The reductive cyclization of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene provides a direct route to 5,6-dimethoxy-1,3-dihydroisoindole. This scaffold is a key component of various biologically active molecules.

Experimental Protocol: Reductive Cyclization to 5,6-Dimethoxy-1,3-dihydroisoindole

The catalytic hydrogenation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene over a suitable catalyst, such as Raney nickel or a palladium-based catalyst, under a hydrogen atmosphere leads to the reduction of the nitrile groups and subsequent intramolecular cyclization to form the dihydroisoindole ring.

| Product | Starting Material | Reaction Type |

| 5,6-Dimethoxy-1,3-dihydroisoindole | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | Reductive Cyclization |

Synthesis of Phthalocyanine Precursors

While 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene itself is not a direct precursor for phthalocyanines, it can be readily converted to 4,5-dimethoxyphthalonitrile, a key monomer for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles with extensive applications in materials science, for instance as dyes, pigments, and in photodynamic therapy.

The conversion to the phthalonitrile can be envisioned through functional group transformations of the cyanomethyl groups. The subsequent cyclotetramerization of the resulting 4,5-dimethoxyphthalonitrile in the presence of a metal salt yields the corresponding metallophthalocyanine.

Experimental Workflow: Phthalocyanine Synthesis

The synthesis of 2,3,9,10-tetramethoxy-substituted phthalocyanines involves the initial conversion of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene to 4,5-dimethoxyphthalonitrile. This is followed by a template-assisted cyclotetramerization reaction.

| Product | Intermediate | Reaction Type |

| 2,3,9,10-Tetramethoxyphthalocyanine | 4,5-Dimethoxyphthalonitrile | Cyclotetramerization |

Conclusion

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a strategically important building block for accessing complex molecular architectures. Its straightforward synthesis and the reactivity of its cyanomethyl groups open up efficient synthetic routes to valuable dimethoxy-substituted heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate in the creation of novel molecules with desired functionalities and biological activities. Further investigations into the reactivity of this building block are encouraged to expand its synthetic utility.

References

Methodological & Application

experimental protocol for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate for various applications in organic synthesis and materials science. The synthesis is a two-step process commencing with the chloromethylation of 1,2-dimethoxybenzene (veratrole) to form the intermediate 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. This intermediate is subsequently converted to the target dinitrile compound via a nucleophilic substitution reaction with sodium cyanide. This protocol includes comprehensive methodologies, reagent details, and safety precautions.

Introduction and Synthetic Strategy

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a versatile building block, with its reactive cyanomethyl groups and electron-rich aromatic ring allowing for a variety of chemical transformations. The synthetic approach detailed herein involves two sequential reactions:

-

Step 1: Bis-chloromethylation. An electrophilic aromatic substitution (Friedel-Crafts type reaction) on 1,2-dimethoxybenzene using formaldehyde and hydrogen chloride to introduce two chloromethyl groups onto the aromatic ring. The electron-donating methoxy groups activate the ring, facilitating this substitution.

-

Step 2: Cyanation. A nucleophilic substitution reaction where the benzylic chlorides of the intermediate are displaced by cyanide ions to yield the final product.

The overall reaction scheme is presented below:

Scheme 1: Overall Synthesis Pathway Step 1: 1,2-Dimethoxybenzene → 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene Step 2: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene → 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

Data Presentation

The following tables summarize the necessary reagents and typical reaction parameters for the synthesis.

Table 1: Materials and Reagents

| Step | Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| 1 | 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 13.8 g (0.1 mol) | Starting material |

| 1 | Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O) | 9.0 g (~0.3 mol) | Formaldehyde source |

| 1 | Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | Reagent and solvent |

| 1 | Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent/Co-solvent |

| 1 | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |

| 1 | Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |

| 1 | Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

| 2 | 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | C₁₀H₁₂Cl₂O₂ | 235.11 | ~23.5 g (0.1 mol) | Product from Step 1 |

| 2 | Sodium Cyanide (NaCN) | NaCN | 49.01 | 12.25 g (0.25 mol) | Cyanating agent |

| 2 | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200 mL | Reaction solvent |

| 2 | Deionized Water | H₂O | 18.02 | As needed | For workup |

| 2 | Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

Table 2: Summary of Experimental Conditions

| Parameter | Step 1: Chloromethylation | Step 2: Cyanation |

| Reaction Vessel | 1 L three-necked round-bottom flask with stirrer and gas inlet | 500 mL round-bottom flask with magnetic stirrer |

| Temperature | 55-60 °C | 60-70 °C |

| Reaction Time | 4-6 hours | 3-5 hours |

| Atmosphere | Continuous slow stream of HCl gas | Inert atmosphere (e.g., Nitrogen) |

| Workup | Aqueous wash, extraction, drying, solvent removal | Quenching with water, extraction, drying, recrystallization |

| Purification | Crude product used directly or recrystallization from heptane | Recrystallization from ethanol/water |

Experimental Protocols

Safety Precaution: This synthesis involves highly toxic and corrosive substances, including concentrated acids, paraformaldehyde (a source of formaldehyde), the lachrymatory chloromethylated intermediate, and sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a calcium gluconate gel or amyl nitrite antidote kit available when working with cyanides.

This procedure is adapted from general chloromethylation methods for activated aromatic rings.[1]

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet trap (e.g., a bubbler with mineral oil).

-

Reagent Addition: To the flask, add 1,2-dimethoxybenzene (13.8 g, 0.1 mol), glacial acetic acid (50 mL), and concentrated hydrochloric acid (100 mL).

-

Initiation: Begin stirring the mixture and add paraformaldehyde (9.0 g, ~0.3 mol of CH₂O units).

-

Reaction: Start bubbling a slow, steady stream of hydrogen chloride (HCl) gas through the mixture. Heat the flask in a water bath to 55-60 °C. The mixture will become a slurry and then may gradually clarify as the reaction proceeds.

-

Monitoring: Maintain the temperature and HCl stream for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking small aliquots, quenching them in water, extracting with DCM, and spotting on a silica plate (e.g., using a hexane:ethyl acetate solvent system).

-

Workup: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a desiccator under vacuum. The product, 1,2-bis(chloromethyl)-4,5-dimethoxybenzene, should be a white to off-white solid. This crude product is often suitable for the next step without further purification. If needed, it can be recrystallized from heptane.

This procedure utilizes a nucleophilic substitution reaction to replace the chloride atoms with cyanide groups.[2]

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, dissolve the crude 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (~0.1 mol) from Step 1 in 200 mL of dimethyl sulfoxide (DMSO).

-

Reagent Addition: Carefully add sodium cyanide (12.25 g, 0.25 mol) to the solution. (EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have an emergency plan).

-

Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 800 mL of vigorously stirred ice-water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove residual DMSO and inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene as a crystalline solid.

-

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).

Mandatory Visualizations

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxybenzene-1,2-diacetonitrile, is a versatile chemical intermediate with significant applications in the synthesis of medicinally important compounds. Its structure, featuring a dimethoxy-substituted benzene ring with two reactive cyanomethyl groups, makes it a valuable precursor for the construction of complex heterocyclic scaffolds found in various pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, particularly the vasodilator Papaverine. It also draws parallels to the synthesis of the calcium channel blocker Verapamil, which originates from a structurally related precursor.

Application 1: Synthesis of Papaverine

Papaverine, a benzylisoquinoline alkaloid, is a potent non-specific vasodilator and smooth muscle relaxant. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP)[1][2][3][4][5]. This signaling cascade results in the relaxation of smooth muscles, particularly in blood vessels[1][3][4][5]. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a strategic starting material for the synthesis of Papaverine, as it contains the core 1,2-dimethoxybenzene moiety and functional groups that can be elaborated into the isoquinoline ring system and the dimethoxybenzyl substituent.

Proposed Synthetic Workflow for Papaverine from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

The overall synthetic strategy involves the selective transformation of the two cyanomethyl groups into the two key precursors of Papaverine: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. These intermediates are then coupled to form an amide, which subsequently undergoes a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by dehydrogenation to yield Papaverine.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene

This compound is typically prepared from the corresponding bis(chloromethyl) derivative.

-

Protocol: In a well-ventilated fume hood, a solution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (1 equivalent) in a suitable organic solvent (e.g., acetone or acetonitrile) is added dropwise to a stirred suspension of sodium cyanide (2.2 equivalents) in the same solvent. A phase transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Step 2a: Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)

This involves the selective reduction of one of the nitrile groups.

-

Protocol: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a reducing agent. For example, catalytic hydrogenation using Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed. The reaction is carried out at a suitable temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine.

Step 2b: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)

This involves the hydrolysis of one of the nitrile groups.

-